2-Methylbenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

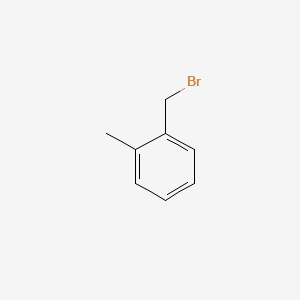

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVYCXYGPNNUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870422 | |

| Record name | 1-(Bromomethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prisms; [Merck Index] Colorless liquid with melting point of 18-20 deg C; [MSDSonline] | |

| Record name | o-Xylyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

217 °C, BP: 223-234 °C; 216-217 °C at 742 mm Hg; 102 °C at 15 mm Hg | |

| Record name | O-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

82 °C (180 °F) - closed cup | |

| Record name | O-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Practically insol in water; sol in alcohol, ether, Soluble in acetone, benzene, organic solvents | |

| Record name | O-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.381 g/cu cm at 23 °C | |

| Record name | O-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.15 [mmHg] | |

| Record name | o-Xylyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Prisms | |

CAS No. |

89-92-9, 28777-60-8 | |

| Record name | 2-Methylbenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Xylyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (bromomethyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028777608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bromomethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-XYLYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NDQ4L309U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

21 °C | |

| Record name | O-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylbenzyl Bromide from o-Xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methylbenzyl bromide, a critical building block in pharmaceutical and chemical industries, starting from o-xylene. The primary focus is on the free-radical bromination of the benzylic position, a method favored for its selectivity and efficiency. This document delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, outlines crucial safety considerations, and discusses analytical techniques for the characterization of the final product. The content is structured to provide both theoretical understanding and practical guidance for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound, also known as α-bromo-o-xylene, is a valuable reagent in organic synthesis.[1] Its utility stems from the reactive benzylic bromide functional group, which readily participates in nucleophilic substitution reactions. This property makes it an essential intermediate in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and other specialty chemicals. The controlled and efficient synthesis of this compound is therefore a subject of considerable interest in both academic and industrial research.

The Synthetic Approach: Free-Radical Bromination of o-Xylene

The most common and effective method for the synthesis of this compound from o-xylene is through a free-radical chain reaction.[2] This process selectively targets the benzylic hydrogens of one of the methyl groups on the o-xylene ring. The selectivity for the benzylic position over the aromatic ring is a key advantage of this method. Electrophilic aromatic substitution, another possible bromination pathway, is generally avoided under free-radical conditions.[2]

Reagents of Choice: N-Bromosuccinimide (NBS) and a Radical Initiator

While elemental bromine can be used, N-Bromosuccinimide (NBS) is often the preferred brominating agent for allylic and benzylic positions.[3][4] The advantage of NBS lies in its ability to provide a low, constant concentration of bromine (Br₂) throughout the reaction, which helps to minimize side reactions, such as the addition of bromine to the aromatic ring.[3]

The reaction requires a radical initiator to start the chain reaction. Common initiators include benzoyl peroxide or azobisisobutyronitrile (AIBN), which decompose upon heating or exposure to UV light to generate free radicals.[2]

Unraveling the Mechanism

The free-radical bromination of o-xylene proceeds through a well-established three-stage mechanism: initiation, propagation, and termination.[2]

-

Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide) to form two radicals. These radicals then react with NBS to generate a bromine radical (Br•).[2]

-

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic position of o-xylene, forming a resonance-stabilized 2-methylbenzyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus continuing the chain reaction.[2][3]

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two bromine radicals, two 2-methylbenzyl radicals, or a bromine radical and a 2-methylbenzyl radical.[2]

Caption: Mechanism of free-radical bromination of o-xylene.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the synthesis of this compound from o-xylene.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| o-Xylene | 106.16 | 21.2 g (24.4 mL) | 0.2 | Reagent grade, dry |

| N-Bromosuccinimide (NBS) | 177.98 | 35.6 g | 0.2 | Recrystallized from water |

| Benzoyl Peroxide | 242.23 | 0.5 g | 0.002 | Caution: Handle with care |

| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - | Dry, analytical grade |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 5% aqueous solution | - | For washing |

| Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous | - | For drying |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-xylene (21.2 g, 0.2 mol) and benzoyl peroxide (0.5 g, 0.002 mol) in 150 mL of dry carbon tetrachloride.

-

Initiation: Heat the mixture to a gentle reflux using a heating mantle.

-

Bromination: Once refluxing, add N-bromosuccinimide (35.6 g, 0.2 mol) to the reaction mixture in small portions over a period of 30-60 minutes. The addition should be controlled to maintain a steady reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of o-xylene. The reaction is typically complete within 2-3 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The insoluble succinimide byproduct will precipitate. Filter the mixture by suction filtration and wash the solid with a small amount of cold carbon tetrachloride.

-

Washing: Transfer the filtrate to a separatory funnel and wash it sequentially with a 5% aqueous solution of sodium bicarbonate (2 x 50 mL) and water (2 x 50 mL) to remove any remaining acidic impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the carbon tetrachloride under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation. The product typically distills at 104-106 °C at 14 mmHg.[5]

Safety First: A Critical Consideration

The synthesis of this compound involves several hazardous materials and procedures. A thorough risk assessment should be conducted before commencing any experimental work.[6]

-

This compound: The product itself is a lachrymator and is corrosive, causing severe skin burns and eye damage.[7][8][9] It is harmful if inhaled or swallowed.[9] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

N-Bromosuccinimide (NBS): NBS is an irritant and a skin sensitizer. It should be handled with care to avoid inhalation of dust and skin contact.

-

Benzoyl Peroxide: Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry, or when subjected to heat, shock, or friction.[12][13][14][15] It is typically supplied and handled as a wetted solid to reduce its explosive hazard.[12] Keep it away from combustible materials.[13]

-

Carbon Tetrachloride: Carbon tetrachloride is a toxic and carcinogenic solvent. Its use should be minimized, and it should always be handled in a fume hood.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.35 (m, 4H, Ar-H), 4.50 (s, 2H, -CH₂Br), 2.45 (s, 3H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 138.0, 136.5, 130.5, 129.0, 128.5, 126.0 (Ar-C), 33.5 (-CH₂Br), 19.0 (Ar-CH₃) |

| GC-MS | Molecular ion peak (M⁺) at m/z 184 and 186 (approx. 1:1 ratio due to Br isotopes), and a base peak at m/z 105 ([M-Br]⁺). |

| Physical Properties | Boiling point: 216-217 °C at 742 mmHg; Melting point: 16-20 °C; Refractive index (n²⁰/D): 1.575.[5][16] |

Conclusion

The synthesis of this compound from o-xylene via free-radical bromination with NBS is a robust and widely used method in organic synthesis. By understanding the underlying mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably produce this important chemical intermediate. The information provided in this guide is intended to serve as a comprehensive resource for professionals in the field, enabling them to confidently and safely perform this synthesis and utilize the product in their research and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. westliberty.edu [westliberty.edu]

- 12. spectrumrx.com [spectrumrx.com]

- 13. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzoyl peroxide [cdc.gov]

- 14. archpdfs.lps.org [archpdfs.lps.org]

- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. This compound | 89-92-9 [sigmaaldrich.com]

2-Methylbenzyl bromide chemical properties and reactivity

An In-depth Technical Guide to 2-Methylbenzyl Bromide: Properties, Reactivity, and Synthetic Applications

Introduction

This compound, also known as α-bromo-o-xylene, is a substituted aromatic halide that serves as a valuable reagent and building block in organic synthesis. Its unique structural features—a bromine atom attached to a benzylic carbon ortho to a methyl group—confer a high degree of reactivity, making it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Understanding the fundamental physicochemical properties of this compound is critical for its effective use in a laboratory setting. It is a colorless liquid at room temperature with a strong, irritating odor.[1]

Identifiers and Formula

-

Chemical Name: this compound[1]

-

Synonyms: 1-(bromomethyl)-2-methyl-benzene, α-Bromo-o-xylene, o-Xylyl bromide[2]

-

CAS Number: 89-92-9[3]

-

Molecular Formula: C₈H₉Br[2]

-

Molecular Weight: 185.06 g/mol [3]

-

Chemical Structure:

Physicochemical Data

The physical properties of this compound are summarized in the table below. Its relatively low melting point and high boiling point are characteristic of a substituted aromatic compound of its molecular weight.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [1] |

| Melting Point | 16-20 °C | [2][3][4] |

| Boiling Point | 216-217 °C (at 742 mmHg) | [2][3][4] |

| Density | 1.381 g/mL (at 25 °C) | [2][3][4] |

| Refractive Index (n20/D) | 1.575 | [2][3][4] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [3][4] |

| Water Solubility | Practically insoluble | [2][5] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is a key tool for structural verification. Expected signals include a singlet for the benzylic methylene protons (CH₂Br), a singlet for the methyl protons (CH₃), and a multiplet pattern for the four aromatic protons on the benzene ring.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the benzylic carbon, the methyl carbon, the four aromatic CH carbons, and the two quaternary aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl/methylene groups, as well as C=C stretching vibrations within the aromatic ring. The C-Br stretching frequency will also be present in the fingerprint region.[7]

-

Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom to give a stable 2-methylbenzyl cation.[8]

Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the lability of the carbon-bromine bond at the benzylic position. This position is activated towards both nucleophilic substitution and organometallic reagent formation.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

Benzylic halides like this compound are highly reactive towards nucleophiles. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions (nucleophile strength, solvent, temperature).

-

Sₙ2 Mechanism: With strong nucleophiles in polar aprotic solvents, this compound, a primary benzylic halide, readily undergoes Sₙ2 reactions. The nucleophile performs a backside attack on the electrophilic benzylic carbon, displacing the bromide leaving group in a single concerted step.[9]

-

Sₙ1 Mechanism: In the presence of weak nucleophiles and polar protic solvents, the reaction can proceed via an Sₙ1 pathway. This involves the initial departure of the bromide ion to form a resonance-stabilized benzylic carbocation. This intermediate is particularly stable due to the delocalization of the positive charge into the adjacent aromatic ring. The nucleophile then attacks the carbocation to form the final product.[10]

Caption: Generalized Sₙ2 reaction pathway for this compound.

Caption: Generalized Sₙ1 reaction pathway showing the key carbocation intermediate.

Grignard Reagent Formation

This compound reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form the corresponding Grignard reagent, 2-methylbenzylmagnesium bromide.[11] This organometallic compound is a potent source of the 2-methylbenzyl carbanion, making it a powerful nucleophile for forming new carbon-carbon bonds.[12]

Challenges: A significant side reaction in the formation of benzylic Grignard reagents is Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted benzyl bromide to form a dimer (1,2-bis(2-methylphenyl)ethane).[13][14] This can be minimized by using highly activated magnesium, controlling the rate of addition, and maintaining dilute conditions.

Caption: Formation and subsequent reaction of a 2-methylbenzyl Grignard reagent.

Applications in Drug Development and Organic Synthesis

The reactivity of this compound makes it a key intermediate in various synthetic routes.

-

Alkylation: It is widely used to introduce the 2-methylbenzyl group onto various nucleophiles, including alcohols, phenols, amines, and thiols. This moiety can be found in the scaffold of various biologically active compounds.

-

Protecting Group Chemistry: Similar to benzyl bromide, it can be used to install a 2-methylbenzyl protecting group, for example, on alcohols.[15]

-

Precursor for Complex Molecules: It serves as a starting material for multi-step syntheses. For instance, it can be converted to 2-methylbenzyl cyanide, which can then be hydrolyzed to 2-methylphenylacetic acid, another important synthetic precursor.[1][16]

Synthesis and Experimental Protocols

Laboratory Synthesis: Free-Radical Bromination of o-Xylene

A common and effective method for synthesizing this compound is through the free-radical bromination of o-xylene.[17] This reaction typically uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or light.[18][19]

Caption: Workflow for the synthesis of this compound from o-xylene.

Step-by-Step Synthesis Protocol

The following protocol is adapted from established literature procedures.[17]

-

Setup: Charge a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel with o-xylene and a suitable solvent like dry carbon tetrachloride.

-

Initiation: Heat the mixture to reflux. Irradiate the flask with a high-wattage lamp to initiate the radical reaction.

-

Bromination: Add a solution of bromine in the same solvent dropwise through the dropping funnel. The rate of addition should be controlled so that the red-brown color of bromine dissipates, indicating its consumption. The reaction evolves hydrogen bromide gas, which should be vented through a scrubber.

-

Reaction Monitoring: Continue the reaction until the starting material is consumed (monitored by GC or TLC).

-

Workup: Cool the reaction mixture. Wash it sequentially with ice-water, an ice-cold aqueous solution of sodium bicarbonate (to neutralize HBr), and again with ice-water.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.[17]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[20]

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[3][4] It is extremely destructive to tissues of the mucous membranes and upper respiratory tract.[20]

-

Lachrymator: The vapors are highly irritating to the eyes, causing tearing.[21][22]

-

Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[23]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[20]

-

Skin Protection: Use chemically resistant gloves and impermeable protective clothing.[24]

-

Respiratory Protection: All handling should be performed in a well-ventilated fume hood. If there is a risk of inhalation, a suitable respirator must be worn.[20]

-

-

Handling:

-

Storage:

-

Disposal:

-

Waste must be treated as hazardous. Dispose of surplus and non-recyclable solutions through a licensed disposal company.[20]

-

Conclusion

This compound is a highly reactive and versatile reagent in organic chemistry. Its utility stems from the activated benzylic position, which readily participates in nucleophilic substitution and organometallic reactions. A thorough understanding of its properties, reactivity, and hazards is paramount for its safe and effective application in the synthesis of advanced chemical entities. This guide provides the foundational knowledge required by researchers and drug development professionals to leverage the synthetic potential of this important chemical building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2-甲基苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-甲基苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound(89-92-9) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Grignard Reagents [chemed.chem.purdue.edu]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. Benzyl Bromide [commonorganicchemistry.com]

- 16. CN106831490B - A kind of synthetic method of 2- cyano-benzyl bromide and the like - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

- 18. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]

- 19. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

- 23. 3-Methylbenzyl bromide 96 620-13-3 [sigmaaldrich.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Characterization of 2-Methylbenzyl Bromide: A Comprehensive Technical Guide

Introduction

2-Methylbenzyl bromide, also known as α-bromo-o-xylene, is a valuable reagent in organic synthesis, frequently employed for the introduction of the 2-methylbenzyl group into various molecular scaffolds. Its utility in the synthesis of pharmaceuticals and other fine chemicals necessitates a robust and unambiguous method for its structural confirmation and purity assessment. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for the definitive identification and characterization of this compound.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound. It is intended for researchers, scientists, and drug development professionals who rely on these analytical techniques for quality control, reaction monitoring, and structural elucidation. We will explore the theoretical basis for the observed spectra and provide practical insights into the experimental protocols and data interpretation, ensuring a thorough understanding of the molecule's spectroscopic signature.

Overall Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the molecule's identity and purity.

Caption: Workflow for the spectroscopic characterization of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR

-

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). CDCl₃ is a standard choice for small organic molecules due to its excellent dissolving power and the single deuterium lock signal. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Data Acquisition: The spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: A standard pulse program is used with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is run, requiring a larger number of scans (e.g., 128-1024) due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 4H | Aromatic (Ar-H) |

| ~4.50 | Singlet | 2H | Benzylic (-CH₂Br) |

| ~2.40 | Singlet | 3H | Methyl (Ar-CH₃) |

Interpretation:

-

Aromatic Protons (δ ~7.20-7.40): The four protons on the benzene ring are chemically non-equivalent and exhibit complex coupling, resulting in a multiplet in the aromatic region of the spectrum. Their downfield shift is characteristic of protons attached to an sp²-hybridized carbon in an aromatic system.

-

Benzylic Protons (δ ~4.50): The two protons of the -CH₂Br group appear as a sharp singlet.[2] The strong deshielding effect of the adjacent electronegative bromine atom shifts this signal significantly downfield. The singlet multiplicity indicates no adjacent protons to couple with.

-

Methyl Protons (δ ~2.40): The three protons of the methyl group attached to the aromatic ring also appear as a singlet.[2] This signal is in the typical region for benzylic methyl groups.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~137.0 | Quaternary Aromatic (C-Ar) |

| ~135.5 | Quaternary Aromatic (C-Ar) |

| ~130.5 | Aromatic (CH) |

| ~129.0 | Aromatic (CH) |

| ~128.5 | Aromatic (CH) |

| ~126.5 | Aromatic (CH) |

| ~33.0 | Benzylic (-CH₂Br) |

| ~19.0 | Methyl (-CH₃) |

Interpretation:

-

Aromatic Carbons (δ ~126-137): The spectrum shows six distinct signals for the six carbons of the benzene ring, confirming their unique electronic environments due to the ortho-substitution pattern. Two of these are quaternary (lacking attached protons), corresponding to the carbons bearing the methyl and bromomethyl groups.[3]

-

Benzylic Carbon (δ ~33.0): The carbon of the -CH₂Br group is shifted downfield due to the effect of the attached bromine atom.[3]

-

Methyl Carbon (δ ~19.0): The methyl carbon signal appears upfield, which is characteristic for an sp³-hybridized carbon in a methyl group attached to an aromatic ring.[3]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. This is a common and straightforward method for analyzing liquid samples.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of the aromatic ring and the alkyl halide functionality.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3010-3060 | C-H Stretch | Aromatic C-H |

| ~2850-2960 | C-H Stretch | sp³ C-H (CH₃, CH₂) |

| ~1600, ~1490, ~1450 | C=C Stretch | Aromatic Ring |

| ~1200-1250 | C-H Bend (in-plane) | Aromatic |

| ~740-780 | C-H Bend (out-of-plane) | 1,2-disubstituted (ortho) |

| ~600-700 | C-Br Stretch | Alkyl Bromide |

Interpretation:

-

Aromatic C-H Stretches (>3000 cm⁻¹): The presence of sharp peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds on an aromatic ring.[4]

-

sp³ C-H Stretches (<3000 cm⁻¹): Absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups.[4]

-

Aromatic C=C Stretches (~1450-1600 cm⁻¹): A series of sharp bands in this region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

Ortho-Substitution Pattern (~740-780 cm⁻¹): A strong absorption band in this region is highly indicative of an ortho-disubstituted benzene ring, arising from the out-of-plane C-H bending of four adjacent ring hydrogens.

-

C-Br Stretch (~600-700 cm⁻¹): The absorption corresponding to the C-Br stretching vibration is found in the fingerprint region of the spectrum and confirms the presence of the alkyl bromide functionality.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation patterns observed after ionization.

Experimental Protocol: MS

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically using an Electron Ionization (EI) source. The molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

MS Spectral Analysis

The mass spectrum of this compound will show a characteristic molecular ion peak and several key fragment ions.

| m/z (Mass-to-Charge Ratio) | Ion | Identity |

| 184/186 | [M]⁺ | Molecular Ion |

| 105 | [M-Br]⁺ | 2-Methylbenzyl Cation (Tropylium ion) |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Interpretation:

-

Molecular Ion Peak ([M]⁺, m/z 184/186): A key feature is the pair of peaks for the molecular ion, separated by two mass units (184 and 186), with nearly equal intensity.[5][6] This distinctive "M/M+2" pattern is the isotopic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). The monoisotopic mass of C₈H₉Br is approximately 183.99 Da.[6]

-

Base Peak ([M-Br]⁺, m/z 105): The most abundant peak in the spectrum (the base peak) is typically at m/z 105. This corresponds to the loss of the bromine radical from the molecular ion, forming the relatively stable 2-methylbenzyl cation.

-

Tropylium Ion ([C₇H₇]⁺, m/z 91): A significant peak at m/z 91 is often observed, resulting from the rearrangement and loss of a methyl group from the 2-methylbenzyl cation or directly from the molecular ion. This is a common fragmentation pathway for substituted benzyl compounds, leading to the formation of the very stable tropylium ion.

Caption: Key fragmentation pathway for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, confirming the connectivity of the methyl, methylene, and aromatic moieties. IR spectroscopy verifies the presence of key functional groups, including the aromatic ring and the alkyl bromide, and provides evidence for the ortho-substitution pattern. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic pattern of bromine and reveals plausible fragmentation pathways that are consistent with the proposed structure. This integrated analytical approach ensures the identity and quality of this compound for its application in research and development.

References

- 1. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound(89-92-9) 1H NMR [m.chemicalbook.com]

- 3. This compound(89-92-9) 13C NMR [m.chemicalbook.com]

- 4. This compound(89-92-9) IR Spectrum [m.chemicalbook.com]

- 5. This compound(89-92-9) MS [m.chemicalbook.com]

- 6. PubChemLite - this compound (C8H9Br) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Methylbenzyl Bromide with Nucleophiles

Abstract

2-Methylbenzyl bromide is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-methylbenzyl moiety. Its reactivity is dominated by nucleophilic substitution pathways. As a primary benzylic halide, it exists at a fascinating mechanistic crossroads, with its reactions capable of proceeding via either SN1 or SN2 mechanisms depending on specific conditions. The presence of the ortho-methyl group introduces unique steric and electronic effects that critically influence this mechanistic balance. This guide provides a comprehensive analysis of these reaction pathways, offering field-proven insights into controlling reaction outcomes, detailed experimental protocols, and a robust theoretical framework for researchers, chemists, and professionals in drug development.

Introduction: The Unique Reactivity of a Substituted Benzylic Halide

Benzylic halides are a class of organic compounds that exhibit enhanced reactivity in nucleophilic substitution reactions due to the ability of the adjacent aromatic ring to stabilize both the transition state and potential carbocation intermediates.[1] this compound, specifically, presents a more nuanced case than its parent compound, benzyl bromide. The introduction of a methyl group at the ortho position creates a delicate interplay of competing factors:

-

Electronic Effect: The methyl group is weakly electron-donating, which helps to stabilize the adjacent benzylic carbocation, thereby favoring an SN1 pathway.[2][3]

-

Steric Effect: The same methyl group increases steric hindrance around the electrophilic benzylic carbon, which impedes the backside attack required for an SN2 mechanism.[4][5][6]

Understanding this dichotomy is paramount for predicting and controlling the products of its reactions with a wide array of nucleophiles. This guide will dissect these competing factors to provide a clear, actionable framework for employing this compound in synthesis.

The Mechanistic Crossroads: SN1 vs. SN2 Pathways

The reaction of this compound with a nucleophile can be directed down one of two primary pathways. The choice is not arbitrary but is dictated by a careful selection of nucleophile, solvent, and temperature.

The SN2 Pathway: A Concerted, Bimolecular Approach

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs.[7][8][9] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[R-Br][Nu:]).[8][10]

For this compound, the SN2 pathway is most favored under conditions that maximize the nucleophile's ability to access the reaction center.

-

Nucleophile: Strong, unhindered nucleophiles are required. Examples include azide (N3-), cyanide (CN-), and thiolate (RS-). Bulky nucleophiles will significantly slow the reaction due to steric clash with the ortho-methyl group and the substrate's framework.[11]

-

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal.[12][13] These solvents solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive. They do not stabilize carbocation intermediates, thus disfavoring the SN1 route.[14]

The primary challenge to the SN2 mechanism for this substrate is steric hindrance from the ortho-methyl group, which partially shields the benzylic carbon from backside attack.[4][5] While more hindered than benzyl bromide, the SN2 pathway remains accessible, particularly with potent, small nucleophiles.

The SN1 Pathway: A Stepwise, Unimolecular Route

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate.[8][15] The second, faster step is the attack of the nucleophile on this carbocation. The rate is dependent only on the concentration of the substrate (Rate = k[R-Br]).[10][16]

The viability of the SN1 pathway hinges on the stability of the carbocation intermediate. The 2-methylbenzyl carbocation is exceptionally stable for two key reasons:

-

Resonance Delocalization: The positive charge on the benzylic carbon is delocalized across the aromatic ring through resonance, spreading the charge over four different carbon atoms and significantly stabilizing the intermediate.[17][18][19]

-

Inductive Effect: The ortho-methyl group acts as an electron-donating group, further stabilizing the positive charge on the adjacent benzylic carbon through an inductive effect.[2]

This high degree of stability makes the SN1 pathway highly competitive.

-

Nucleophile: Weak nucleophiles, which are typically neutral molecules like water, alcohols (e.g., ethanol, methanol), or carboxylic acids, favor the SN1 mechanism. These nucleophiles are not strong enough to force a concerted displacement but will readily attack the highly electrophilic carbocation once it forms.

-

Solvent: Polar protic solvents are essential.[12][13][15] Solvents like water, ethanol, or formic acid excel at stabilizing both the departing bromide anion and the carbocation intermediate through hydrogen bonding and strong dipole interactions. This solvation drastically lowers the activation energy for the initial ionization step.[1]

Summary of Controlling Factors

The choice between these two competing mechanisms can be strategically controlled by the experimental conditions.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |

| Substrate | Tertiary > Secondary > Benzylic | Methyl > Primary > Secondary | The benzylic position provides excellent carbocation stability (favors SN1), while the primary nature and ortho-methyl group introduce moderate steric hindrance (disfavors SN2).[5][13][20] |

| Nucleophile | Weak (H2O, ROH) | Strong (CN-, I-, N3-) | A strong nucleophile is needed to overcome steric hindrance for SN2; a weak nucleophile will wait for carbocation formation (SN1).[12][13] |

| Solvent | Polar Protic (Ethanol, Water) | Polar Aprotic (Acetone, DMSO) | Protic solvents stabilize the carbocation intermediate; aprotic solvents enhance nucleophilicity.[12][14][15] |

| Leaving Group | Good (I-, Br-, TsO-) | Good (I-, Br-, TsO-) | Bromide is an excellent leaving group, facilitating both pathways. |

Potential for Competing Elimination Reactions

For many alkyl halides, elimination reactions (E1 and E2) are a significant competing pathway. However, for primary benzylic halides like this compound, elimination is generally not a major concern. E2 reactions require a strong, sterically hindered base to abstract a proton, and SN2 reactions are typically much faster.[21][22] The E1 pathway competes with SN1 but is also generally slower. Significant elimination would only be expected under forcing conditions with a strong, bulky base like potassium tert-butoxide.

Experimental Protocols: A Practical Guide

Trustworthy protocols are self-validating. The following sections provide detailed methodologies, explaining the causality behind each step to ensure reproducibility and success.

Synthesis of this compound from o-Xylene

The most common laboratory preparation involves the free-radical bromination of o-xylene at the benzylic position using N-bromosuccinimide (NBS).[23][24] This method is highly selective for the benzylic position over the aromatic ring.

Materials:

-

o-Xylene

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

-

Radical initiator (e.g., AIBN or benzoyl peroxide) or a photolamp

-

Sodium bicarbonate solution (5% aqueous)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-xylene (1.0 eq) and a catalytic amount of AIBN in CCl4.

-

Addition of NBS: Add NBS (1.05 eq) to the solution. Rationale: A slight excess of NBS ensures complete consumption of the starting material.

-

Initiation: Heat the mixture to reflux (approx. 77°C for CCl4) or irradiate with a high-intensity lamp to initiate the radical reaction. The reaction is often exothermic and should be monitored.

-

Monitoring: The reaction progress can be monitored by observing the consumption of the dense NBS, which sinks, and the formation of succinimide, which floats. The reaction is typically complete within 1-3 hours.

-

Workup (Quenching): Cool the reaction mixture to room temperature. Filter the solid succinimide by-product.

-

Workup (Washing): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and 5% sodium bicarbonate solution. Rationale: The bicarbonate wash neutralizes any residual HBr, which can cause side reactions.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[25]

Protocol for SN2 Reaction: Synthesis of 2-Methylbenzyl Azide

This protocol is designed to favor the SN2 pathway.[26]

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Addition of Nucleophile: Add sodium azide (1.2 eq) to the solution. Rationale: A slight excess of the nucleophile ensures the reaction goes to completion. DMF is an ideal polar aprotic solvent for SN2.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete in 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup (Extraction): Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x). Rationale: The product is organic-soluble, while excess sodium azide and DMF are water-soluble.

-

Workup (Washing): Combine the organic layers and wash with brine. Rationale: The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and carefully concentrate using a rotary evaporator to yield the crude product. Caution: Azide compounds can be explosive and should be handled with care.

Protocol for SN1 Reaction: Solvolysis of this compound in Ethanol

This protocol demonstrates a classic SN1 reaction where the solvent also acts as the nucleophile.

Materials:

-

This compound

-

Ethanol (absolute)

-

Sodium bicarbonate

Procedure:

-

Setup: Dissolve this compound (1.0 eq) in a large volume of ethanol in a flask equipped with a reflux condenser. Rationale: Ethanol is a polar protic solvent that serves as both the solvent and the weak nucleophile, favoring the SN1 pathway.

-

Reaction: Heat the solution to a gentle reflux. The reaction generates HBr as a byproduct. A small amount of a non-nucleophilic base like sodium bicarbonate can be added to neutralize the acid as it forms.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture. Remove the ethanol via rotary evaporation.

-

Purification: Dissolve the residue in diethyl ether and wash with water to remove any salts. Dry the organic layer and concentrate to yield 2-ethoxy(methyl)benzene. Further purification can be achieved via column chromatography if necessary.

Conclusion

The reactivity of this compound with nucleophiles is a nuanced interplay of steric and electronic factors that pivot the reaction between SN1 and SN2 pathways. While its primary benzylic structure might suggest a preference for the SN2 mechanism, the profound resonance stabilization of the benzylic carbocation, augmented by the inductive effect of the ortho-methyl group, makes the SN1 pathway highly accessible. This dual reactivity is not a limitation but an opportunity. By carefully selecting a strong nucleophile and a polar aprotic solvent, a clean SN2 reaction can be achieved. Conversely, employing a weak nucleophile in a polar protic solvent will favor the SN1 mechanism. This control over the reaction mechanism makes this compound a powerful and predictable tool for synthetic chemists in research and industry.

References

- 1. asccollegekolhar.in [asccollegekolhar.in]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Nucleophilic Substitution - SN2 [chemedx.org]

- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 9. askthenerd.com [askthenerd.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. SN1 Vs SN2: Reaction Mechanisms Explained Simply [git.flexsim.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. leah4sci.com [leah4sci.com]

- 20. reddit.com [reddit.com]

- 21. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 24. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 25. prepchem.com [prepchem.com]

- 26. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 2-Methylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of Reactivity and Instability

2-Methylbenzyl bromide (also known as α-bromo-o-xylene) is a versatile reagent in organic synthesis, prized for its role in the introduction of the 2-methylbenzyl moiety into a wide range of molecules.[1] Its utility, however, is intrinsically linked to its reactivity, which in turn dictates its inherent instability. This guide provides a comprehensive overview of the factors governing the stability of this compound, offering field-proven insights and detailed protocols for its optimal storage and handling to ensure experimental success and safety.

This document moves beyond a simple recitation of storage temperatures. We will delve into the causality behind its degradation, explore the nuances of its handling, and provide a framework for maintaining its integrity from the moment of receipt to its use in a reaction.

Chapter 1: The Chemical Personality of this compound

Understanding the stability of this compound begins with a firm grasp of its chemical and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉Br | [1] |

| Molecular Weight | 185.06 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2][3] |

| Boiling Point | 216-217 °C at 742 mmHg | [1] |

| Melting Point | 16-20 °C | [1] |

| Density | 1.381 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.575 | [1] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [1] |

The presence of the benzylic bromide is the cornerstone of its reactivity and, consequently, its instability. The carbon-bromine bond is susceptible to nucleophilic attack, and the benzylic position is readily stabilized, making it a potent alkylating agent. It is also classified as a combustible liquid and a lachrymator, a substance that irritates the eyes and causes tearing.[4][5]

Chapter 2: The Inherent Instability and Decomposition Pathways

While often listed as "stable under normal conditions," this statement is highly conditional.[4][6] The primary culprits in the degradation of this compound are moisture, heat, light, and incompatible materials.[5][7][8]

Hydrolysis: The Ubiquitous Threat

The most common degradation pathway is hydrolysis. Due to the lability of the benzylic bromide, even trace amounts of water can lead to the formation of 2-methylbenzyl alcohol and hydrobromic acid (HBr).

Mechanism of Hydrolysis:

Caption: Primary degradation pathway of this compound via hydrolysis.

The generated HBr can further catalyze the degradation of the remaining this compound and can also corrode metallic containers or equipment.[8]

Incompatibility and Hazardous Reactions

Contact with incompatible materials can lead to rapid decomposition or hazardous reactions.

| Incompatible Material | Consequence | Source(s) |

| Bases | Promotes elimination and substitution reactions | [4][7][8] |

| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive reactions | [4][5][6] |

| Alcohols/Amines | Acts as nucleophiles, consuming the reagent | [4][7][8] |

| Metals | Potential for corrosion and catalytic decomposition | [4][5][9] |

Upon combustion or in the presence of excessive heat, this compound will decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[4]

Chapter 3: A Self-Validating Protocol for Storage and Handling

To ensure the long-term stability and purity of this compound, a multi-faceted approach to storage and handling is essential.

Optimal Storage Conditions

The following conditions are recommended for the storage of this compound:

-

Temperature: Store in a cool place.[7] For long-term storage, refrigeration at 2-8°C is advisable to minimize thermal degradation.[3][10]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This displaces moisture and oxygen, mitigating hydrolysis and oxidative degradation.

-

Container: Keep the container tightly closed.[4][5][7][8] Use glass bottles with PTFE-lined caps. If a container is opened, it must be carefully resealed to prevent leakage and moisture ingress.[7]

-

Location: Store in a dry and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[4][5][7] It should also be stored away from incompatible materials.[4]

Caption: Recommended workflow for the proper storage of this compound.

Safe Handling Procedures

Due to its hazardous nature, strict adherence to safety protocols is mandatory.

-

Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to avoid inhalation of vapors.[4][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][7] A respirator with a suitable filter may be necessary for certain operations.[7]

-

Electrostatic Discharge: Take measures to prevent the buildup of electrostatic charge, as it is a combustible liquid.[7][8]

-

Spills: In case of a spill, remove all sources of ignition.[4] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[7] Do not let the product enter drains.[7]

Chapter 4: Stability Assessment and Quality Control

The initial purity of this compound is a critical determinant of its stability. Impurities from synthesis, such as residual acids or unreacted starting materials, can accelerate decomposition.

Monitoring Purity Over Time

For long-term studies or when using older stock, it is prudent to reassess the purity of this compound. Gas chromatography (GC) is a suitable method for this purpose.

Step-by-Step GC Protocol for Purity Assessment:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent (e.g., hexane or ethyl acetate).

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID). A non-polar or medium-polarity capillary column is typically effective.

-

Method Parameters:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: Start at a temperature that provides good separation of the solvent and the main peak (e.g., 100°C), then ramp up to a higher temperature (e.g., 250°C) to elute any higher-boiling impurities.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Analysis: Inject a small volume of the prepared sample. The purity can be determined by the area percent of the main peak relative to any impurity peaks. The appearance of a peak corresponding to 2-methylbenzyl alcohol would be indicative of hydrolysis.

Conclusion: Proactive Measures for Reliable Results

The stability of this compound is not a passive property but rather a state that must be actively maintained. By understanding its degradation pathways and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this valuable reagent. A proactive approach to stability, including proper storage, inert atmosphere blanketing, and periodic purity assessment, is the foundation for reproducible and reliable results in research and development.

References

- 1. 2-甲基苄基溴 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound CAS#: 89-92-9 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. westliberty.edu [westliberty.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to 2-Methylbenzyl Bromide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methylbenzyl bromide, a crucial reagent in organic synthesis and drug development. It delves into its fundamental properties, safe handling protocols, and practical applications, offering field-proven insights for researchers and scientists.

Core Identification and Physicochemical Properties

This compound, also known as α-bromo-o-xylene, is an organic compound with the linear formula CH₃C₆H₄CH₂Br.[1] Its unique structure, featuring a bromomethyl group attached to a toluene backbone, makes it a valuable building block in the synthesis of more complex molecules.

CAS Number: The Chemical Abstracts Service (CAS) has assigned the number 89-92-9 to this compound.[1][2][3][4] This identifier is essential for unambiguous identification in chemical databases and regulatory documents.

Physical Constants: A thorough understanding of the physical properties of a reagent is paramount for experimental design and safety. The key physical constants for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉Br | [2][5] |

| Molecular Weight | 185.06 g/mol | [1][4] |

| Appearance | Clear colorless to pale yellow liquid | [5][6] |

| Melting Point | 16-20 °C (lit.) | [1][2] |

| Boiling Point | 216-217 °C at 742 mmHg (lit.) | [1][2][6] |

| Density | 1.381 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.575 (lit.) | [1][2] |

| Flash Point | 82 °C (179.6 °F) - closed cup | [1] |

| Solubility | Practically insoluble in water | [2] |

These properties indicate that this compound is a relatively high-boiling liquid at room temperature with a density greater than water. Its low melting point means it can solidify in cooler laboratory environments.

Synthesis and Reactivity: Mechanistic Insights

This compound is typically synthesized via the free-radical bromination of o-xylene.[7] This reaction is initiated by light or a radical initiator and proceeds through a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. This inherent stability influences its reactivity in subsequent reactions.

The primary utility of this compound in organic synthesis stems from its nature as an excellent alkylating agent.[6][8] The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its application in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery and materials science.

Experimental Protocol: A Self-Validating System for Nucleophilic Substitution

The following protocol details a representative nucleophilic substitution reaction using this compound. This procedure is designed to be self-validating, with clear checkpoints and rationale for each step.

Objective: To synthesize 2-methylbenzyl cyanide via a nucleophilic substitution reaction with sodium cyanide.

Materials:

-

This compound (98%)

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

Workflow Diagram:

Caption: Workflow for the synthesis of 2-methylbenzyl cyanide.

Detailed Methodology:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMF. The use of an anhydrous solvent is critical to prevent the formation of cyanohydrin byproducts.

-

Reagent Addition: Slowly add this compound (1.0 equivalent) to the stirring solution at room temperature. A dropwise addition helps to control any initial exotherm.

-

Heating: Heat the reaction mixture to 60°C. This temperature provides sufficient energy to overcome the activation barrier of the Sₙ2 reaction without promoting significant side reactions.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This ensures the reaction goes to completion and maximizes yield.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing water. This step quenches the reaction and dissolves the inorganic salts.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Multiple extractions ensure complete recovery of the organic product.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification and Characterization: If necessary, purify the crude product by flash column chromatography. Confirm the identity and purity of the resulting 2-methylbenzyl cyanide using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[9]

Safety and Handling: A Trustworthy Approach

This compound is a corrosive and lachrymatory substance.[10][11][12] It can cause severe skin burns and eye damage.[13][14] Therefore, stringent safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications in Drug Development and Research

The reactivity of this compound makes it a versatile intermediate in the synthesis of a wide range of organic compounds.[6] In drug development, it is often used to introduce the 2-methylbenzyl moiety into a lead compound to modulate its pharmacological properties, such as potency, selectivity, and metabolic stability. Its role as a benzylating agent is also crucial in protecting group strategies during complex multi-step syntheses.[12]

References

- 1. This compound 98 89-92-9 [sigmaaldrich.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound 98 89-92-9 [sigmaaldrich.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. fiveable.me [fiveable.me]

- 9. This compound(89-92-9) 1H NMR spectrum [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Benzyl Bromide [commonorganicchemistry.com]

- 13. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. 2-Bromobenzyl bromide | C7H6Br2 | CID 76965 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hazards and Toxicity of 2-Methylbenzyl Bromide

Introduction

2-Methylbenzyl bromide, also known by its synonyms α-Bromo-o-xylene and o-Xylyl bromide, is a substituted aromatic halide with the CAS number 89-92-9.[1][2] It serves as a valuable and highly reactive intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its utility stems from the lability of the benzylic bromide, making it an excellent alkylating agent. However, the same reactivity that makes it synthetically useful also renders it significantly hazardous. This guide provides a comprehensive technical overview of the potential hazards, toxicity, and requisite safety protocols for handling this compound, designed for researchers, chemists, and drug development professionals who may work with this compound.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and implementing appropriate safety controls. The compound is a combustible liquid and is practically insoluble in water.[1][3]

| Property | Value | Source(s) |

| CAS Number | 89-92-9 | [1][2] |

| Molecular Formula | C₈H₉Br | [2][4] |

| Molecular Weight | 185.06 g/mol | [2] |

| Appearance | Liquid, may be light yellow | [4] |

| Melting Point | 16-20 °C (60.8-68 °F) | [2][3] |

| Boiling Point | 216-217 °C (420.8-422.6 °F) at 742 mmHg | [2][3] |

| Density | 1.381 g/mL at 25 °C | |

| Flash Point | 82 °C (179.6 °F) - Closed Cup | [1] |

| Refractive Index | n20/D 1.575 | [3] |

Section 2: Toxicological Profile and Hazard Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Its primary dangers lie in its corrosivity and acute toxicity upon exposure through multiple routes. The toxicological properties have not been fully investigated, necessitating a highly cautious approach.[1][5]

| Hazard Classification | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | [1] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin | [1] |

| Acute Toxicity, Inhalation | Category 4 / Potentially higher | Harmful if inhaled / Fatal if inhaled | [1][2] |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage | [1][6] |

| Serious Eye Damage | Category 1 | Causes serious eye damage | [1][6] |

| Flammable Liquids | Category 4 | Combustible liquid | [1] |

In-Depth Toxicological Effects

-